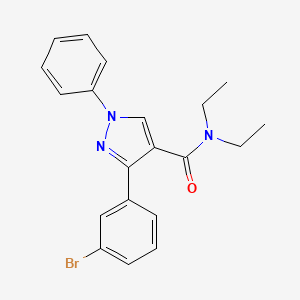

![molecular formula C16H12N6S B6137074 4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137074.png)

4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Anticancer Properties

Indole derivatives, including our compound of interest, have shown promise in cancer research. Their ability to interfere with cell signaling pathways, inhibit tumor growth, and induce apoptosis makes them valuable candidates for anticancer drug development . Researchers are investigating the compound’s potential as a targeted therapy against specific cancer types.

Antimicrobial Activity

Indole derivatives exhibit antimicrobial properties, making them relevant in the fight against infectious diseases. Our compound may inhibit bacterial growth by disrupting essential cellular processes. Studies have explored its effectiveness against various pathogens, including bacteria and fungi . Further research aims to optimize its efficacy and safety.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. Indole derivatives, including our compound, have been investigated for their anti-inflammatory potential. By modulating immune responses and cytokine production, they could contribute to managing inflammatory conditions such as arthritis, colitis, and neuroinflammation .

Neuroprotective Applications

The central nervous system benefits from indole derivatives due to their neuroprotective effects. Our compound may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are exploring its potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Antioxidant Properties

Oxidative stress contributes to aging and various health issues. Indole derivatives, including our compound, possess antioxidant activity. By scavenging free radicals and protecting cellular components, they may help prevent oxidative damage and maintain overall health .

Plant Growth Regulation

Indole-3-acetic acid (IAA), a natural indole derivative, acts as a plant hormone. It influences plant growth, development, and responses to environmental cues. Our compound’s structural similarity to IAA suggests potential applications in agriculture, such as enhancing crop yield, root development, and stress tolerance .

作用机制

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.

属性

IUPAC Name |

4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6S/c23-16-21-20-15(11-5-7-17-8-6-11)22(16)19-10-12-9-18-14-4-2-1-3-13(12)14/h1-10,18H,(H,21,23)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQVTSXXCJLJDO-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NN3C(=NNC3=S)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/N3C(=NNC3=S)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

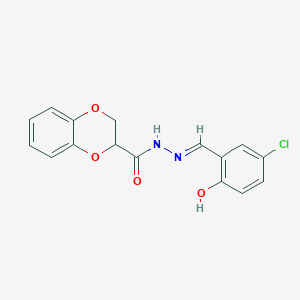

![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)

![1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B6137022.png)

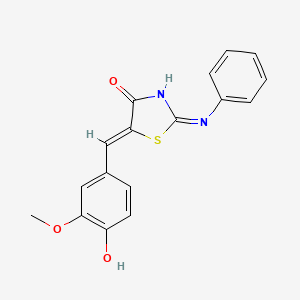

![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6137029.png)

![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6137050.png)

![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B6137062.png)

![4-amino-N-(2-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-2-oxoethyl)butanamide hydrochloride](/img/structure/B6137096.png)

![1-(4-methoxybenzyl)-N-[1-methyl-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6137102.png)

![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B6137106.png)

![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6137112.png)

![7-(3-chlorophenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6137119.png)

![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(2-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6137125.png)